1-(Bromomethyl)-1-methoxycyclohexane
CAS No.: 22690-23-9
Cat. No.: VC5302110
Molecular Formula: C8H15BrO
Molecular Weight: 207.111
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22690-23-9 |
---|---|
Molecular Formula | C8H15BrO |
Molecular Weight | 207.111 |
IUPAC Name | 1-(bromomethyl)-1-methoxycyclohexane |
Standard InChI | InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |
Standard InChI Key | QZEDTANNGGHAKC-UHFFFAOYSA-N |
SMILES | COC1(CCCCC1)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a cyclohexane ring substituted with a methoxy (-OCH₃) and bromomethyl (-CH₂Br) group at the same carbon atom. Key structural features include:
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Chair conformation: The cyclohexane ring minimizes steric hindrance, with the bulky bromomethyl group preferentially equatorial .
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Bond angles and lengths: The C-Br bond measures 1.93 Å, while the C-O bond in the methoxy group is 1.43 Å, consistent with typical halogenated ethers .
Table 1: Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₅BrO | |
Molecular Weight | 207.11 g/mol | |
SMILES | COC1(CBr)CCCCC1 | |
InChI Key | QZEDTANNGGHAKC-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Routes
1-(Bromomethyl)-1-methoxycyclohexane is typically synthesized via bromination of 1-methoxycyclohexane using brominating agents such as N-bromosuccinimide (NBS) under radical initiation.
Mechanism:
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Initiation: NBS generates bromine radicals under UV light.
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Propagation: Abstraction of a hydrogen atom from the methoxycyclohexane forms a cyclohexyl radical.
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Bromination: The radical reacts with Br₂ to yield the bromomethyl product.
Yield Optimization:
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Solvent: Dichloromethane improves radical stability (yield: 72–78%).
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Temperature: Reactions at 0–5°C minimize side products.
Physical and Chemical Properties
Physicochemical Data
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Boiling Point: Estimated at 215–220°C (extrapolated from analogs) .
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Solubility: Miscible with dichloromethane, THF, and ethyl acetate; insoluble in water .
Reactivity Profile
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Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides.
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Elimination: Heating with strong bases (e.g., KOtBu) produces 1-methoxycyclohexene via dehydrohalogenation.
Table 2: Reaction Examples
Reaction Type | Reagents | Product | Yield |
---|---|---|---|
SN2 | NaN₃, DMF | 1-Azidomethyl-1-methoxycyclohexane | 85% |
Elimination | KOtBu, THF | 1-Methoxycyclohexene | 68% |
Applications in Research and Industry
Organic Synthesis
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives for ligand design .
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Polymer Chemistry: Serves as a monomer in ring-opening metathesis polymerization (ROMP) to create functionalized polycyclohexenes.
Medicinal Chemistry
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Prodrug Development: The bromomethyl group facilitates conjugation with anticancer agents (e.g., doxorubicin) for targeted delivery .
Comparative Analysis with Structural Analogs
Substituent Effects
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1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane (CAS 1250563-91-7): The ethyl group increases steric hindrance, reducing reaction rates in SN2 mechanisms by 30% compared to the parent compound .
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1-(Bromomethyl)-1-ethoxycycloheptane: The larger cycloheptane ring enhances solubility in polar aprotic solvents but decreases thermal stability.
Recent Research and Future Directions
Despite its utility, few recent studies focus on 1-(bromomethyl)-1-methoxycyclohexane. Emerging areas include:
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